molecular formula C12H16N2O5 B14303208 N-Carbamoyl-3-methoxy-O-methyltyrosine CAS No. 114624-72-5

N-Carbamoyl-3-methoxy-O-methyltyrosine

Cat. No.: B14303208
CAS No.: 114624-72-5
M. Wt: 268.27 g/mol
InChI Key: JTELTMYDFKDHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamoyl-3-methoxy-O-methyltyrosine is a synthetic compound with the molecular formula C13H18N2O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-methoxy-O-methyltyrosine typically involves the modification of the tyrosine moleculeThe reaction conditions often require the use of specific reagents such as acyl chlorides or anhydrides to form the desired amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-methoxy-O-methyltyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamoyl group can produce amines .

Scientific Research Applications

N-Carbamoyl-3-methoxy-O-methyltyrosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-methoxy-O-methyltyrosine involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-3-methoxy-O-methyltyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

114624-72-5

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16N2O5/c1-18-9-4-3-7(6-10(9)19-2)5-8(11(15)16)14-12(13)17/h3-4,6,8H,5H2,1-2H3,(H,15,16)(H3,13,14,17)

InChI Key

JTELTMYDFKDHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)N)OC

Origin of Product

United States

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